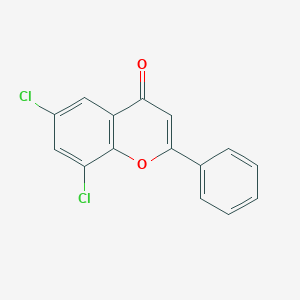

6,8-Dicloroflavona

Descripción general

Descripción

6,8-Dichloroflavone is a synthetic flavonoid compound with the molecular formula C15H8Cl2O2 and a molecular weight of 291.13 g/mol . It is characterized by the presence of two chlorine atoms at the 6 and 8 positions on the flavone backbone.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.

Industry: Its antioxidant properties make it useful in the formulation of products aimed at reducing oxidative stress.

Mecanismo De Acción

Target of Action

6,8-Dichloroflavone is a type of flavonoid, a class of compounds known for their diverse biological activities Flavonoids are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (ahr), kinases, receptor tyrosine kinases, and g protein-coupled receptors .

Mode of Action

Flavonoids, in general, are known to exert anti-inflammatory effects and enhance the immune system . They interact with their targets, leading to changes in cellular processes. For instance, they can inhibit NF-κB p65 activity via the interleukin-1 receptor-associated kinase 1 (IRAK1)/IκBα signaling pathway .

Biochemical Pathways

Flavonoids, including 6,8-Dichloroflavone, affect various biochemical pathways. They are synthesized from phenylalanine and malonyl—Co A . They can inhibit oxidative stress and related downstream responses, including inflammatory diseases . .

Result of Action

Flavonoids are known to exhibit anti-inflammatory and anticancer activities . They can also enhance the immune system .

Action Environment

The action of 6,8-Dichloroflavone can be influenced by various environmental factors. For instance, the interaction of halogenated flavonoids with lipid membranes can lead to structural and molecular changes . These interactions can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

6,8-Dichloroflavone, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules. These interactions can modulate biochemical reactions, contributing to the compound’s biological activities

Cellular Effects

6,8-Dichloroflavone can influence cell function in various ways. It has been suggested to have immunomodulatory effects, enhancing lymphocyte proliferation . Additionally, it may have cytotoxic effects on cancer cells

Molecular Mechanism

Like other flavonoids, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies will be crucial to understanding these temporal effects .

Transport and Distribution

It is likely that this compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .

Métodos De Preparación

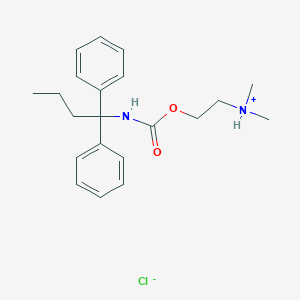

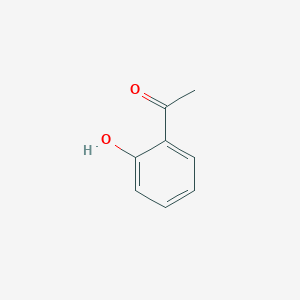

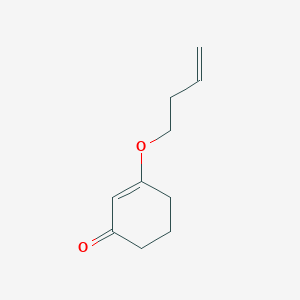

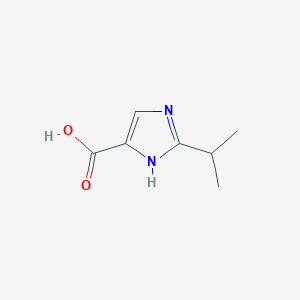

Synthetic Routes and Reaction Conditions: 6,8-Dichloroflavone can be synthesized through several methods. One common approach involves the use of sodium hydrogen sulfate and silica gel in toluene, with heating for 3 hours . Another method involves the synthesis from 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione .

Industrial Production Methods: While specific industrial production methods for 6,8-Dichloroflavone are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of eco-friendly catalysts like NaHSO4-SiO2 has been explored to address issues related to catalyst expenses, handling, safety, and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 6,8-Dichloroflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride can be used.

Substitution: Halogen substitution reactions can occur, where the chlorine atoms may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroflavones.

Comparación Con Compuestos Similares

6,8-Dichloroflavone can be compared with other halogenated flavonoids such as 6,8-dibromoflavone . While both compounds share similar structures, the presence of different halogens can influence their biological activity and chemical reactivity. Other similar compounds include:

Propiedades

IUPAC Name |

6,8-dichloro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMGCDYCMWRPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350986 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100914-20-3 | |

| Record name | 4H-1-Benzopyran-4-one, 6,8-dichloro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to study 6,8-Dichloroflavone and what molecular information do they provide?

A1: The researchers utilized Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to investigate the vibrational characteristics of 6,8-Dichloroflavone []. FT-IR spectroscopy identifies specific functional groups and bond vibrations within a molecule by measuring the absorption of infrared light at different frequencies. FT-Raman spectroscopy, on the other hand, relies on the scattering of light to provide complementary information about molecular vibrations. By analyzing the unique patterns of absorption and scattering in the FT-IR and FT-Raman spectra, respectively, researchers gain valuable insights into the molecule's structure and bonding characteristics.

Q2: How was computational chemistry used to complement the experimental spectroscopic findings?

A2: Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional and 6-31+G(d,p) basis set, played a crucial role in providing a theoretical framework for understanding the experimental data []. These calculations allowed for the prediction of 6,8-Dichloroflavone's optimized geometry (bond lengths, angles) and vibrational frequencies. By comparing the calculated vibrational frequencies with those experimentally obtained through FT-IR and FT-Raman, researchers confirmed the accuracy of their structural assignments and gained further confidence in the reliability of their findings. This combined experimental and computational approach provided a comprehensive understanding of 6,8-Dichloroflavone's molecular properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)](/img/structure/B8823.png)

![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)